5-METHYLTETRAHYDROFOLIC ACID

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYLTETRAHYDROFOLIC ACID involves multiple steps, starting from basic organic compounds.

Industrial Production Methods

Industrial production of this compound is usually carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-METHYLTETRAHYDROFOLIC ACID undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Nutritional Supplementation

5-MTHF is increasingly recognized for its superior bioavailability compared to synthetic folic acid. Clinical studies indicate that supplementation with 5-MTHF effectively raises serum and red blood cell folate levels more efficiently than traditional folic acid, particularly in populations with genetic polymorphisms affecting folate metabolism, such as MTHFR mutations .

Case Study: Pregnancy and Neural Tube Defects

A notable application of 5-MTHF is in pregnancy. Research has shown that 5-MTHF supplementation may reduce the risk of neural tube defects (NTDs) more effectively than folic acid. A randomized trial demonstrated that women taking 5-MTHF maintained better maternal folate status while reducing unmetabolized folic acid levels in plasma . This suggests that 5-MTHF could be a preferred option for prenatal supplementation.

Pharmacotherapy

5-MTHF has been explored as an adjunct therapy in various medical conditions, particularly those involving impaired folate metabolism.

Cancer Treatment

In oncology, 5-MTHF is used to enhance the efficacy of chemotherapeutic agents like methotrexate. Methotrexate acts as an antifolate drug, and supplementation with 5-MTHF can mitigate its side effects by replenishing folate levels, thereby improving patient tolerance and outcomes .

Clinical Application: Colorectal Cancer

A study involving patients with colorectal cancer showed that those receiving methotrexate along with 5-MTHF experienced fewer adverse effects and improved overall survival rates compared to those receiving methotrexate alone .

Cardiovascular Health

Emerging research indicates that 5-MTHF plays a role in cardiovascular health by regulating homocysteine levels. Elevated homocysteine is a risk factor for cardiovascular diseases. Supplementing with 5-MTHF has been shown to lower homocysteine levels effectively, thus potentially reducing cardiovascular risk .

Case Study: Endothelial Function Improvement

A clinical trial demonstrated that administration of 5-MTHF improved endothelial function in patients with cardiovascular issues. The results indicated enhanced nitric oxide-mediated vasodilation and reduced oxidative stress markers, suggesting a protective cardiovascular effect .

Mental Health Applications

There is growing interest in the role of folate in mental health, particularly regarding depression and cognitive function. Studies suggest that individuals with depression often have lower levels of folate. Supplementation with 5-MTHF may improve mood and cognitive performance by enhancing neurotransmitter synthesis through its role in methylation processes .

Clinical Insights: Depression Management

A narrative review highlighted that patients treated with 5-MTHF showed significant improvements in depressive symptoms compared to those receiving standard treatments without folate supplementation . This underscores the potential for integrating 5-MTHF into treatment protocols for mood disorders.

Comparison Table: Folic Acid vs. 5-Methyltetrahydrofolic Acid

| Feature | Folic Acid | This compound |

|---|---|---|

| Bioavailability | Variable | High |

| Metabolism | Requires conversion | Active form |

| Efficacy in raising serum folate | Moderate | Superior |

| Impact on neural tube defects | Established | Emerging evidence |

| Side effects | Potential accumulation | Fewer adverse effects |

Mécanisme D'action

The mechanism of action of 5-METHYLTETRAHYDROFOLIC ACID involves its interaction with specific molecular targets and pathways within the cell. It is known to inhibit certain enzymes, leading to the modulation of biochemical pathways that are crucial for cell survival and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methyltetrahydrofolic Acid: Similar in structure but differs in the presence of a methyl group.

Leucovorin: Another compound with a similar pteridine ring structure but different functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups that confer specific biochemical properties, making it a valuable compound for various applications .

Propriétés

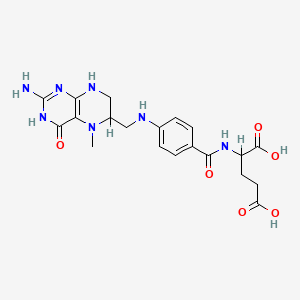

Formule moléculaire |

C20H25N7O6 |

|---|---|

Poids moléculaire |

459.5 g/mol |

Nom IUPAC |

2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31) |

Clé InChI |

ZNOVTXRBGFNYRX-UHFFFAOYSA-N |

SMILES canonique |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.